Ethyl 5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate
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Overview
Description
Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 5-ethyl-6-oxo-2-methylpyrimidine-4-carboxylate.
Reduction: Formation of 5-ethyl-6-hydroxy-2-methylpyrimidine-4-methanol.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate: Known for its unique combination of functional groups that confer specific reactivity and biological activity.
2-Methoxyphenols: Known for their antioxidant properties and applications in preventing oxidative stress-related diseases.
Quinoline derivatives: Widely used in medicinal chemistry for their broad-spectrum biological activities.
Uniqueness
Ethyl5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate stands out due to its specific pyrimidine ring structure, which imparts unique chemical reactivity and potential biological activity. Its combination of hydroxyl, ester, and ethyl groups allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 5-ethyl-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-4-7-8(10(14)15-5-2)11-6(3)12-9(7)13/h4-5H2,1-3H3,(H,11,12,13) |
InChI Key |
YMYNFBAKKSTFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)C)C(=O)OCC |
Origin of Product |
United States |
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